molecular formula C11H17N3O3S B14833210 N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide

Katalognummer: B14833210
Molekulargewicht: 271.34 g/mol
InChI-Schlüssel: OFIZGQUWOSCKEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with cyclopropoxy and dimethylamino groups, along with a methanesulfonamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring One common method involves the reaction of 2-chloropyridine with cyclopropyl alcohol in the presence of a base to introduce the cyclopropoxy groupThe final step involves the sulfonation of the pyridine ring with methanesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-6-(dimethylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of substituents, which confer unique chemical reactivity and potential biological activities. Its cyclopropoxy and dimethylamino groups, along with the methanesulfonamide moiety, make it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H17N3O3S

Molekulargewicht

271.34 g/mol

IUPAC-Name

N-[5-cyclopropyloxy-6-(dimethylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-14(2)11-9(17-8-4-5-8)6-7-10(12-11)13-18(3,15)16/h6-8H,4-5H2,1-3H3,(H,12,13)

InChI-Schlüssel

OFIZGQUWOSCKEK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.